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Introduction

(R)-3-(hydroxymethyl)cyclohexanone is a chiral building block of significant interest in
synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a
ketone and a primary alcohol on a cyclohexane scaffold, allows for a variety of chemical
transformations to create complex molecular architectures. This guide provides a
comprehensive overview of its chemical identity, physicochemical properties, synthesis, and
applications, with a focus on experimental details and data presentation for a technical
audience.

Chemical Identity and Properties

The Chemical Abstracts Service (CAS) number for the racemic mixture of 3-
(hydroxymethyl)cyclohexanone is 32916-58-8.[1][2] While some sources associate the CAS
number 21996-61-2 with (R)-3-(hydroxymethyl)cyclohexanone, this is not consistently and
definitively confirmed across chemical databases. For the purpose of this guide, we will refer to
the specific enantiomer as (R)-3-(hydroxymethyl)cyclohexanone. The InChiKey for the non-
stereospecific molecule is OTZGKTIHFHBTGZ-UHFFFAOYSA-N.[1]

Physicochemical Data
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A summary of the key physicochemical properties of 3-(hydroxymethyl)cyclohexanone is
presented in the table below. It is important to note that much of the publicly available data
does not distinguish between the enantiomers and often refers to the racemic mixture.

Property Value Source
Molecular Formula C7H1202 [11[2]
Molecular Weight 128.17 g/mol [2]
Appearance Colorless to pale yellow liquid [1]
Boiling Point 239.8 £ 13.0 °C (Predicted)

Density 1.054 + 0.06 g/cm3 (Predicted)

pKa 14.77 + 0.10 (Predicted)

XLogP3-AA 0 (2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor

C)(;untg p 2 12l
Rotatable Bond Count 1 [2]
Topological Polar Surface Area  37.3 A2 [2]

Spectroscopic Data

Detailed spectroscopic data for the individual enantiomers are not widely available. The
following represents typical spectral data for 3-(hydroxymethyl)cyclohexanone.

» 1H NMR: Spectral data for the closely related cyclohexanone shows characteristic peaks for
the methylene protons on the ring, with those alpha to the carbonyl group shifted downfield.
The protons of the hydroxymethyl group would appear as a distinct signal, likely coupled to
the adjacent methine proton.

e 13C NMR: The carbonyl carbon of cyclohexanone typically appears around 210 ppm. The
carbon of the hydroxymethyl group would be expected in the range of 60-70 ppm.
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» IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band
for the carbonyl (C=0) stretch, typically around 1715 cm~%, and a broad absorption for the
hydroxyl (O-H) stretch in the region of 3200-3600 cm™1.

Synthesis of (R)-3-(hydroxymethyl)cyclohexanone

The enantioselective synthesis of (R)-3-(hydroxymethyl)cyclohexanone is crucial for its
application in the development of chiral drugs. The most prominent method for achieving this is
through organocatalytic asymmetric a-hydroxymethylation of cyclohexanone.

Experimental Protocol: Organocatalytic Asymmetric a-
Hydroxymethylation of Cyclohexanone

This protocol is a general representation based on established principles of proline-catalyzed
aldol reactions.

Objective: To synthesize (R)-2-(hydroxymethyl)cyclohexanone, a regioisomer of the target
compound, which illustrates the key synthetic strategy. The synthesis of the 3-substituted
isomer would require a different starting material or a multi-step sequence.

Materials:

¢ Cyclohexanone

e Aqueous Formaldehyde (37 wt. %)

e (S)-Proline

e Dimethyl sulfoxide (DMSO)

o Ethyl acetate

e Saturated aqueous sodium bicarbonate solution

o Saturated aqueous sodium chloride solution (brine)

e Anhydrous magnesium sulfate
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« Silica gel for column chromatography
Procedure:

e To a solution of cyclohexanone (5.0 mmol) in DMSO (10 mL), add (S)-proline (0.5 mmol, 10
mol%).

e Stir the mixture at room temperature for 10 minutes.
e Add aqueous formaldehyde (10.0 mmol, 2.0 equivalents) dropwise to the reaction mixture.

 Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer
chromatography (TLC).

» Upon completion, quench the reaction by adding water (20 mL).
o Extract the aqueous layer with ethyl acetate (3 x 20 mL).

o Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution
(20 mL) followed by brine (20 mL).

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by silica gel column chromatography using a gradient of hexane and
ethyl acetate to afford the desired (R)-2-(hydroxymethyl)cyclohexanone.

Enantiomeric Excess Determination:

The enantiomeric excess (ee) of the product can be determined by chiral High-Performance
Liguid Chromatography (HPLC) analysis, typically after derivatization of the hydroxyl group.

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of
(R)-3-(hydroxymethyl)cyclohexanone.
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Caption: General workflow for the synthesis and purification of (R)-3-
(hydroxymethyl)cyclohexanone.
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Applications in Drug Development

(R)-3-(hydroxymethyl)cyclohexanone serves as a versatile chiral intermediate in the
synthesis of more complex molecules with potential therapeutic applications. Its functional
groups allow for a range of subsequent reactions, including oxidation, reduction, and
nucleophilic additions.

While specific signaling pathways directly involving (R)-3-(hydroxymethyl)cyclohexanone
have not been identified in the literature, its utility is demonstrated in the construction of larger
molecules that may interact with biological targets. For example, cyclohexanone derivatives are
core structures in a variety of pharmaceuticals. The introduction of a chiral hydroxymethyl
group provides a key handle for building stereospecificity into the final drug candidate, which is
critical for efficacy and safety.

The following diagram illustrates the logical relationship of how this building block is utilized in
the drug discovery process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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